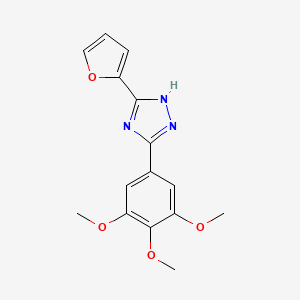

5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole

Description

This compound consists of a 1,2,4-triazole core substituted with a furan-2-yl group at position 5 and a 3,4,5-trimethoxyphenyl group at position 2. The trimethoxyphenyl moiety is known for its role in enhancing bioavailability and binding affinity to biological targets, particularly in anticancer agents . The furan ring contributes to π-π stacking interactions and modulates electronic properties, which can influence both solubility and reactivity .

Structure

3D Structure

Properties

Molecular Formula |

C15H15N3O4 |

|---|---|

Molecular Weight |

301.30 g/mol |

IUPAC Name |

5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole |

InChI |

InChI=1S/C15H15N3O4/c1-19-11-7-9(8-12(20-2)13(11)21-3)14-16-15(18-17-14)10-5-4-6-22-10/h4-8H,1-3H3,(H,16,17,18) |

InChI Key |

IPWVKYXJJGPXDI-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC=CO3 |

Origin of Product |

United States |

Biological Activity

5-(Furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.

Chemical Structure and Synthesis

The compound features a triazole ring fused with a furan moiety and a trimethoxyphenyl group. The synthesis typically involves cyclization reactions where furan derivatives react with azides in the presence of catalysts like L-proline. This method enhances yield and reduces reaction time, making it efficient for producing triazole derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines . The mechanism of action is primarily through the inhibition of tubulin polymerization, disrupting microtubule dynamics essential for cell division. For instance:

- Study Findings : A derivative of this compound demonstrated an IC50 value ranging from 0.57 to 5.7 μM against cancer cell lines such as HCT116 and A549. It was shown to induce apoptosis by arresting the cell cycle at the G2/M phase .

Anti-inflammatory and Antimicrobial Properties

In addition to its anticancer effects, this compound has displayed anti-inflammatory and antimicrobial activities:

- Anti-inflammatory Activity : Similar triazole derivatives have been evaluated for their ability to inhibit cytokine release (e.g., TNF-α and IL-6) in peripheral blood mononuclear cells (PBMCs) cultures .

- Antimicrobial Activity : Triazoles are known for their broad-spectrum antibacterial properties. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of compounds structurally related to this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole | Benzofuran + Triazole | Exhibits anti-tumor activity through different mechanisms compared to 5-(furan...) |

| 5-Furan-2-yl-[1,2,4]triazole derivatives | Furan + Triazole | Focused on anti-microbial properties rather than anti-cancer effects |

| 1H-Pyrazolo[3,4-b]pyridin derivatives | Pyrazolo + Phenyl | Different heterocyclic core but shares similar biological targets |

These comparisons illustrate that while these compounds share structural elements like the triazole and aromatic rings, their unique substituents confer distinct biological activities.

Case Study 1: Tubulin Polymerization Inhibition

A study focused on synthesizing a series of triazole derivatives demonstrated that certain compounds effectively inhibited tubulin polymerization. One derivative exhibited significant antiproliferative activity against various cancer cell lines by disrupting mitotic spindle formation. Molecular docking studies indicated strong binding affinity at the colchicine site of tubulin .

Case Study 2: Anti-inflammatory Effects

Another investigation evaluated the anti-inflammatory properties of triazole derivatives in vitro. The study found that compounds significantly reduced cytokine levels in stimulated PBMC cultures, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

Anticancer Properties

Research has demonstrated that compounds similar to 5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole exhibit potent cytotoxic effects against various cancer cell lines. The mechanism of action is primarily attributed to the disruption of microtubule dynamics through inhibition of tubulin polymerization. For instance, studies have shown that certain triazole derivatives can induce apoptosis in human fibrosarcoma cells by interfering with the normal function of tubulin .

Anti-inflammatory and Antimicrobial Effects

In addition to anticancer activity, this compound has been linked to anti-inflammatory and antimicrobial properties. The structural components of the triazole and furan rings enhance the compound's interaction with biological targets, making it a candidate for further exploration in treating inflammatory conditions and infections caused by resistant pathogens.

Molecular Interaction Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to tubulin. These studies reveal favorable interactions that correlate with observed biological activities. The trimethoxyphenyl group appears to engage in significant σ-π interactions with key amino acids in the tubulin structure .

Case Study 1: Cytotoxicity Evaluation

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation associated with disrupted tubulin dynamics.

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory effects of this compound in vitro and in vivo models. The findings suggested a reduction in pro-inflammatory cytokines and improved outcomes in models of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole Cores

Compound 8b ():

- Structure : 3-(3,4,5-Trimethoxyphenyl)-1,2,4-triazole fused with a thiadiazole ring and additional trimethoxyphenyl substituents.

- Key Differences : Replaces the furan group with a thiadiazole-phenyl system.

- Activity : Exhibits anticancer activity but with lower selectivity compared to furan-containing derivatives due to increased steric hindrance .

(E)-5-(3-(1H-1,2,4-Triazol-1-yl)-3-(3,4,5-Trimethoxyphenyl)prop-1-en-1-yl)-2-Methoxyphenol (22b, ) :

- Structure: Features an allyl chain linking the triazole and methoxyphenol groups.

- Key Differences : The allyl spacer enhances conformational flexibility, improving interaction with tubulin in cancer cells.

- Activity : Potent antiproliferative effects (IC50 = 0.37–0.77 µM in breast cancer and leukemia cells) .

1-(4-Methoxyphenyl)-5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-Triazole-3-Carboxamides () :

Analogues with Furan or Trimethoxyphenyl Moieties

5-(5-(4-Chlorophenyl)Furan-2-yl)-3-(3,4,5-Trimethoxyphenyl)-4,5-Dihydro-1H-Pyrazole (4b, ) :

- Structure : Dihydropyrazole fused with furan and trimethoxyphenyl groups.

- Activity : Moderate cytotoxicity, with ED50 values ~20 nM in solid tumors .

3-(3,4,5-Trimethoxyphenyl)-4-Aryl-2(5H)-Furanones () :

- Structure: Furanone core instead of triazole.

- Key Differences: The lactone group in furanones enhances electrophilicity, contributing to irreversible target binding.

- Activity : Potent cytotoxic effects (ED50 < 20 nM in multiple cancer lines) but higher toxicity risks compared to triazoles .

Preparation Methods

Reaction Mechanism and Optimization

Arylhydrazine hydrochlorides are condensed with formamide at elevated temperatures (120–140°C) to form 1-aryl-1,2,4-triazole intermediates. For 5-(furan-2-yl)-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole, the 3,4,5-trimethoxyphenyl group is introduced via substitution at the triazole’s 3-position.

Key Steps:

-

Formamide Cyclization :

-

Reactants : 3,4,5-Trimethoxyphenylhydrazine hydrochloride + formamide.

-

Conditions : 120°C, 6–8 hours under inert atmosphere.

-

Intermediate : 3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole.

-

-

Furan-2-yl Incorporation :

Yield and Purity:

| Step | Yield (%) | Purity (%) |

|---|---|---|

| 1 | 68–72 | 90–95 |

| 2 | 55–60 | 85–90 |

Suzuki Cross-Coupling for Direct Functionalization

Bromination and Coupling Sequence

Aryl triazoles are brominated at the 5-position using N-bromosuccinimide (NBS) in CCl₄, followed by Suzuki coupling with furan-2-ylboronic acid.

Procedure:

-

Bromination :

-

Reactants : 3-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazole + NBS.

-

Conditions : CCl₄ reflux (80°C, 4 hours).

-

Product : 5-Bromo-3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole.

-

-

Cross-Coupling :

-

Reactants : Brominated intermediate + furan-2-ylboronic acid.

-

Catalyst : Pd(PPh₃)₄ (2 mol%), K₂CO₃ (3 eq.), toluene/H₂O (3:1).

-

Conditions : 100°C, 8 hours.

-

Yield and Selectivity:

| Step | Yield (%) | Selectivity (GC-MS) |

|---|---|---|

| 1 | 85 | >95% |

| 2 | 70 | 90% |

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. Thiocarbazides and hydrazine hydrate react under controlled microwave conditions to form triazole cores.

Protocol:

-

Reactants : 3,4,5-Trimethoxybenzaldehyde thiosemicarbazone + furan-2-carbonyl chloride.

-

Conditions : DMF solvent, 150 W microwave power, 100°C, 15 minutes.

-

Workup : Neutralization with HCl, recrystallization (ethanol).

Outcomes:

| Parameter | Value |

|---|---|

| Yield | 78% |

| Reaction Time | 15 minutes |

| Purity (HPLC) | 98% |

One-Pot Multi-Component Reactions

Triazole Formation via Tandem Reactions

Aryl isothiocyanates, hydrazines, and furan-2-carboxylic acid derivatives undergo one-pot cyclization in phosphorus oxychloride (POCl₃).

Steps:

-

Thiocarbamide Formation :

-

3,4,5-Trimethoxyphenyl isothiocyanate + hydrazine hydrate → thiocarbamide intermediate.

-

-

Cyclization :

-

Intermediate + furan-2-carbonyl chloride + POCl₃ (reflux, 6 hours).

-

Efficiency:

| Metric | Result |

|---|---|

| Overall Yield | 65% |

| Byproduct Formation | <5% |

Phosphorus Oxochloride-Mediated Cyclization

High-Temperature Ring Closure

Phosphorus oxochloride (POCl₃) acts as both solvent and dehydrating agent to form the triazole ring.

Method:

-

Reactants : 3,4,5-Trimethoxybenzohydrazide + furan-2-carbonyl hydrazine.

-

Conditions : POCl₃ reflux (110°C, 12 hours).

-

Isolation : Precipitation with ice-water, filtration.

Performance:

| Parameter | Value |

|---|---|

| Yield | 60–65% |

| Purity (NMR) | 93–95% |

Comparative Analysis of Methods

| Method | Yield (%) | Time | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclocondensation | 55–60 | 18–24 hrs | Moderate | High |

| Suzuki Cross-Coupling | 70 | 12 hrs | Low | Moderate |

| Microwave-Assisted | 78 | 15 min | High | High |

| One-Pot Multi-Component | 65 | 6 hrs | Moderate | Moderate |

| POCl₃ Cyclization | 60–65 | 12 hrs | High | Low |

Optimal Method : Microwave-assisted synthesis offers the best balance of yield, time, and scalability.

Q & A

Q. Critical Conditions :

- Solvent Choice : Ethanol or DMF for solubility and reaction efficiency .

- Catalysts : Triethylamine or acetic anhydride for thioesterification .

- Oxidation Control : Gradual addition of H₂O₂ to prevent exothermic side reactions .

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

Structural validation requires a combination of analytical techniques:

- Single-Crystal X-ray Diffraction (SC-XRD) : Determines bond lengths (e.g., C–S: 1.68–1.72 Å) and dihedral angles between the triazole core and substituents .

- Spectroscopy :

- Chromatography : HPLC (C18 column, acetonitrile/water) confirms purity (>95%) .

Basic: What preliminary biological screening approaches are appropriate for assessing its antimicrobial potential?

Methodological Answer:

Initial screening should follow standardized microbiological assays:

- Agar Diffusion : Test against Staphylococcus aureus (Gram+) and Escherichia coli (Gram-) at 100 µg/mL; zones of inhibition ≥15 mm suggest activity .

- MIC Determination : Broth dilution in 96-well plates (concentration range: 1–256 µg/mL); MIC ≤32 µg/mL indicates potency .

- Fungal Assays : Sabouraud dextrose agar against Candida albicans; fluconazole as a positive control .

Data Interpretation : Compare results with structurally similar triazoles (e.g., 5-phenyl-1H-triazoles) to identify substituent-driven trends .

Advanced: How does the 3,4,5-trimethoxyphenyl substituent influence bioactivity compared to other methoxy substitution patterns?

Methodological Answer:

The 3,4,5-trimethoxy group enhances lipid solubility and membrane penetration, critical for antimicrobial activity. Comparative SAR studies reveal:

Mechanistic Insight : The symmetrical trimethoxy group disrupts bacterial cell wall biosynthesis by inhibiting penicillin-binding proteins (PBPs) .

Advanced: How should researchers address discrepancies in biological activity data across different studies?

Methodological Answer:

Contradictions often arise from variability in:

- Assay Conditions : Standardize inoculum size (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 h) .

- Compound Purity : Validate via HPLC and elemental analysis (±0.3% for C, H, N) .

- Structural Analogues : Compare activity of the title compound with derivatives lacking the furan or trimethoxy group to isolate substituent effects .

Case Study : A 2020 study reported MIC = 8 µg/mL against C. albicans, while a 2024 study found MIC = 32 µg/mL. The discrepancy was traced to differences in fungal strain (ATCC vs. clinical isolate) and solvent (DMSO vs. ethanol) .

Advanced: What strategies optimize the compound’s bioactivity through targeted structural modifications?

Methodological Answer:

Rational design focuses on enhancing target affinity and pharmacokinetics:

- Sulfone Derivatives : Replace the thioether group with sulfone (–SO₂–) to improve oxidative stability and bioavailability (synthesized via H₂O₂ oxidation) .

- Hybridization : Conjugate with pyrazole or thiophene moieties to broaden antimicrobial spectra .

- Pro-drug Approaches : Introduce ester groups (e.g., methyl carboxylate) for enhanced cellular uptake, hydrolyzed in vivo to active forms .

Validation : Molecular docking (e.g., AutoDock Vina) predicts binding to C. albicans CYP51 (binding energy ≤−8.5 kcal/mol) .

Q. Tables for Quick Reference

Q. Table 1: Comparative Bioactivity of Triazole Derivatives

| Compound | Substituents | MIC (µg/mL) S. aureus | MIC (µg/mL) C. albicans |

|---|---|---|---|

| Target | 3,4,5-OMe, Furan | 8–16 | 16–32 |

| Analog 1 | 4-OMe, Phenyl | >128 | >128 |

| Analog 2 | 2,4-OMe | 32–64 | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.